molecular formula C19H21BrN2O3S B2920549 4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005298-89-4

4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2920549
CAS No.: 1005298-89-4
M. Wt: 437.35
InChI Key: BZVVHCXHUZGEAI-UHFFFAOYSA-N
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Description

4-Bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative containing a tetrahydroquinoline scaffold modified with a bromo substituent on the benzene ring and a 2-methylpropanoyl (isobutyryl) group at the 1-position of the tetrahydroquinoline. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes such as acyl-CoA:monoacylglycerol acyltransferase (MGAT) or other sulfonamide-based therapeutics . The bromine atom likely enhances electrophilic reactivity and binding affinity to hydrophobic protein pockets, while the isobutyryl group may influence metabolic stability and solubility.

Properties

IUPAC Name

4-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVVHCXHUZGEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, bromination, and sulfonamide formation. One common method involves the following steps:

    Formation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Bromination: The tetrahydroquinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide Formation: The brominated intermediate is reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the bromine atom and tetrahydroquinoline core can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be compared based on substituents, biological activity, and physicochemical properties. Below is a detailed analysis:

Structural Analogs
Compound Name Key Substituents Biological Target/Activity Reference
4-Bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (Target) Bromo (C6H4Br), Isobutyryl (C4H7O) Hypothesized enzyme inhibition
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Trifluoroacetyl (CF3CO), Cyclopropylethyl (C5H9) MGAT inhibitor (IC50: <1 μM) [1]
7-Bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride Bromo, Trifluoroacetyl, Sulfonyl chloride Intermediate for sulfonamide synthesis [1]

Key Observations :

  • Substituent Effects: The trifluoroacetyl group in the analog from [1] enhances electronegativity and metabolic stability compared to the isobutyryl group in the target compound. However, isobutyryl may reduce toxicity risks associated with fluorinated groups. The target compound’s bromo substituent may favor halogen bonding but could increase molecular weight and lipophilicity.
  • Synthetic Accessibility: The target compound’s synthesis likely follows a pathway similar to [1], involving sulfonylation of a brominated tetrahydroquinoline intermediate. However, the absence of fluorine or cyclopropane groups simplifies its synthesis compared to the fluorinated analog in [1].
Physicochemical Properties
Property Target Compound Analog from [1]
Molecular Weight ~450 g/mol (estimated) ~480 g/mol
LogP (Lipophilicity) ~3.5 (predicted) ~4.2 (higher due to CF3 and cyclopropane)
Solubility (aq.) Moderate (isobutyryl enhances) Low (fluorinated groups reduce)
Metabolic Stability High (non-fluorinated) Moderate (CYP450 interactions)

Critical Analysis :

  • The target compound’s isobutyryl group improves aqueous solubility compared to the trifluoroacetyl analog, making it more suitable for oral administration.
  • The bromo substituent may confer stronger halogen bonding than fluorine , but its impact on bioavailability requires experimental validation.

Research Findings and Limitations

  • Activity Gaps : Without enzymatic assays, the target compound’s efficacy remains speculative. Testing against MGAT or similar targets is warranted.

Biological Activity

The compound 4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a derivative of benzene sulfonamide that has garnered attention for its potential biological activities. This article provides an in-depth review of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H20BrN3O2SC_{16}H_{20}BrN_{3}O_{2}S with a molecular weight of approximately 398.32 g/mol. The presence of the bromine atom and the sulfonamide group contributes to its unique biological profile.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In a study evaluating various benzene sulfonamides, it was found that compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication .

Antioxidant Activity

Another aspect of biological activity includes antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage and could be beneficial in treating diseases associated with oxidative stress .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. For instance, it has been suggested that it may interact with cytochrome P450 enzymes, which play a significant role in drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs .

Study on Cardiovascular Effects

In a notable study involving isolated rat heart models, the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance were evaluated. The results indicated that this compound produced significant changes in perfusion pressure over time when compared to control groups. This suggests potential cardiovascular applications .

Pharmacokinetic Studies

Pharmacokinetic modeling using software tools like SwissADME has provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Predictions indicate favorable bioavailability and low toxicity profiles under certain conditions .

Research Findings Summary

Property Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Enzyme InhibitionPotential interaction with cytochrome P450 enzymes
Cardiovascular EffectsAlters perfusion pressure in isolated rat heart models
PharmacokineticsFavorable ADME properties; low toxicity predicted

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